Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H70N12O20/c1-26(2)18-36(61-53(79)39-8-7-17-63(39)43(67)20-29-21-46(72)85-41-23-31(84-6)10-11-32(29)41)49(75)56-25-42(66)58-37(19-27(3)4)52(78)60-35(14-16-45(70)71)51(77)59-34(13-15-44(68)69)50(76)57-28(5)48(74)62-38(47(54)73)24-55-33-12-9-30(64(80)81)22-40(33)65(82)83/h9-12,21-23,26-28,34-39,55H,7-8,13-20,24-25H2,1-6H3,(H2,54,73)(H,56,75)(H,57,76)(H,58,66)(H,59,77)(H,60,78)(H,61,79)(H,62,74)(H,68,69)(H,70,71)/t28-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIVVOHCYZAJIV-PFQABZGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H70N12O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1195.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly selective, fluorogenic peptide substrate designed for the sensitive and continuous assay of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. This substrate is an invaluable tool in the study of MMP-12 activity, the screening of potential inhibitors, and the elucidation of its role in various physiological and pathological processes. Its mechanism is based on Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of a 7-methoxycoumarin-4-yl)acetyl (Mca) group is internally quenched by a 2,4-dinitrophenyl (Dnp) group. Enzymatic cleavage of the peptide backbone separates the fluorophore and quencher, resulting in a measurable increase in fluorescence intensity. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its use, and a summary of its kinetic parameters.

Core Properties and Specifications

This compound is a synthetic peptide with specific chemical and fluorescent characteristics that make it an ideal substrate for MMP-12 activity assays.

| Property | Value | Reference |

| Full Chemical Name | (7-Methoxycoumarin-4-yl)acetyl-L-prolyl-L-leucyl-glycyl-L-leucyl-L-glutamyl-L-glutamyl-L-alanyl-N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionamide | |

| Molecular Formula | C53H70N12O20 | [1] |

| Molecular Weight | 1195.19 g/mol | [1] |

| Excitation Wavelength (λex) | ~328 nm | [2] |

| Emission Wavelength (λem) | ~420 nm | |

| Appearance | Lyophilized powder | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this substrate is based on the principle of FRET. In its intact state, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by light at its excitation wavelength, the energy is non-radiatively transferred to the Dnp group, which dissipates it as heat, thus quenching the fluorescence.

Upon the introduction of active MMP-12, the enzyme specifically cleaves the peptide bond between the Glycine (Gly) and Leucine (Leu) residues. This cleavage separates the Mca fluorophore from the Dnp quencher. Consequently, the energy transfer is disrupted, and the Mca group can now emit its characteristic fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity of MMP-12.

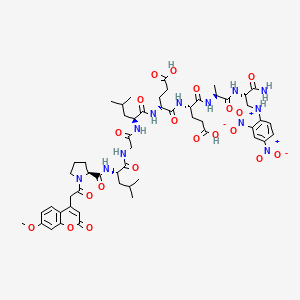

Caption: FRET mechanism of this compound cleavage by MMP-12.

Kinetic Data: Specificity Profile

This substrate exhibits high selectivity for MMP-12, making it a valuable tool for distinguishing its activity from other matrix metalloproteinases. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Selectivity vs. MMP-12 | Reference |

| MMP-12 | 1.85 x 10⁵ | - | [3] |

| MMP-13 | 0.53 x 10⁵ | 3.5-fold lower | [3] |

| MMP-9 | 0.33 x 10⁵ | 5.6-fold lower | [3] |

Experimental Protocol: MMP-12 Activity Assay

This protocol provides a general framework for measuring MMP-12 activity using this compound. Optimization may be required depending on the specific experimental conditions and enzyme source.

Required Materials

-

This compound substrate

-

Recombinant human MMP-12 (pro-form)

-

APMA (p-Aminophenylmercuric Acetate) for enzyme activation

-

Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5

-

DMSO for dissolving the substrate

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm

Experimental Workflow

Caption: Workflow for a typical MMP-12 activity assay using the fluorogenic substrate.

Detailed Procedure

-

Enzyme Activation:

-

Reconstitute the pro-MMP-12 in Assay Buffer.

-

To activate, incubate the pro-MMP-12 with APMA (final concentration of 1 mM) for 2-4 hours at 37°C. The activated enzyme can be stored at -80°C in aliquots.

-

-

Assay Preparation:

-

Prepare a stock solution of the this compound substrate in DMSO (e.g., 1 mM).

-

On the day of the assay, dilute the substrate stock solution to the desired working concentration in Assay Buffer. A typical final concentration in the assay is 5-20 µM.

-

Dilute the activated MMP-12 to the desired concentration in Assay Buffer.

-

-

Reaction Setup (96-well plate):

-

Add 50 µL of Assay Buffer to each well.

-

Add 20 µL of the diluted activated MMP-12 to the appropriate wells.

-

For inhibitor screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the diluted substrate to each well. The final volume should be 100 µL.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

-

-

Data Analysis:

-

Determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

For inhibitor studies, calculate the percentage of inhibition relative to the control (enzyme without inhibitor).

-

Applications in Research and Drug Development

-

High-Throughput Screening (HTS): The continuous and sensitive nature of this assay makes it ideal for screening large compound libraries to identify potential MMP-12 inhibitors.

-

Enzyme Kinetics: This substrate can be used to determine key kinetic parameters (Km, Vmax, kcat) for MMP-12 and to study the mechanism of action of inhibitors.

-

Disease Research: As MMP-12 is implicated in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis, this substrate is a valuable tool for studying the role of this enzyme in disease models.

-

Biomarker Discovery: Assays utilizing this substrate can be adapted to measure MMP-12 activity in biological samples, potentially serving as a biomarker for disease activity.

Conclusion

This compound is a robust and highly specific fluorogenic substrate that facilitates the reliable measurement of MMP-12 activity. Its well-defined properties and straightforward application in a FRET-based assay make it an essential component of the toolkit for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery who are investigating the multifaceted roles of matrix metalloproteinases.

References

An In-depth Technical Guide to the Mechanism and Application of the Fluorogenic MMP-12 Substrate: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, a highly selective tool for the characterization of Matrix Metalloproteinase-12 (MMP-12) activity. This document details the substrate's core mechanism of action, presents its kinetic parameters, and offers a detailed experimental protocol for its use in fluorescence-based enzyme assays. Furthermore, it contextualizes the utility of this substrate by illustrating the role of MMP-12 in cellular signaling pathways and providing a visual workflow for a typical screening assay. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this substrate in their studies of MMP-12 and its inhibitors.

Core Mechanism of Action

The synthetic peptide this compound is a sensitive and selective substrate for Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. Its mechanism of action is based on the principle of Fluorescence Resonance Energy Transfer (FRET) .

The peptide incorporates two key moieties:

-

A fluorescent donor group: (7-Methoxycoumarin-4-yl)acetyl (Mca)

-

A quenching acceptor group: 2,4-Dinitrophenyl (Dnp) , attached to a diaminopropionic acid (Dap) residue.

In its intact state, the close proximity of the Mca and Dnp groups within the peptide sequence allows for efficient quenching of the Mca fluorophore's emission by the Dnp group. Upon the introduction of active MMP-12, the enzyme specifically recognizes and cleaves the peptide backbone at the Gly-Leu bond. This cleavage event separates the Mca fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Mca group, which can be monitored in real-time to determine the rate of substrate hydrolysis and thus, the enzymatic activity of MMP-12.

Caption: FRET mechanism of the MMP-12 substrate.

Quantitative Data: Kinetic Parameters and Selectivity

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-12 | 1.85 x 10⁵ | [1] |

| MMP-13 | 0.53 x 10⁵ | [1] |

| MMP-9 | 0.33 x 10⁵ | [1] |

Experimental Protocols

The following is a detailed methodology for a typical MMP-12 activity assay using this compound. This protocol is adapted from established procedures for similar FRET-based MMP assays.

Materials and Reagents

-

MMP-12, active, human recombinant

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

-

Inhibitor (optional): A known MMP-12 inhibitor for control experiments (e.g., NNGH)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.

Stock Solution Preparation

-

MMP-12 Stock: Reconstitute the enzyme in assay buffer to a concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Inhibitor Stock (optional): Prepare a 10 mM stock solution of the inhibitor in DMSO. Store at -20°C.

Assay Procedure

-

Prepare Working Solutions:

-

Enzyme Working Solution: Dilute the MMP-12 stock solution in assay buffer to the desired final concentration (e.g., 10 nM). Prepare enough for all wells.

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10 µM).

-

Inhibitor Working Solution (optional): If performing an inhibition assay, prepare serial dilutions of the inhibitor in assay buffer.

-

-

Assay Setup (96-well plate):

-

Blank wells: Add 100 µL of assay buffer.

-

Enzyme control wells: Add 50 µL of assay buffer and 50 µL of the enzyme working solution.

-

Test wells: Add 50 µL of the enzyme working solution.

-

Inhibitor control wells (optional): Add 25 µL of the enzyme working solution and 25 µL of the inhibitor working solution at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the enzyme and inhibitor (if applicable) to equilibrate.

-

Initiate Reaction: Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis

-

Subtract Background: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of all other wells.

-

Determine Reaction Rate: Plot the fluorescence intensity versus time for each well. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition (optional):

-

% Inhibition = [(V₀_enzyme - V₀_inhibitor) / V₀_enzyme] * 100

-

-

Determine IC₅₀ (optional): Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

MMP-12 in Macrophage Signaling

MMP-12 is predominantly expressed by macrophages and plays a crucial role in inflammatory processes and tissue remodeling. One of the key signaling pathways influenced by MMP-12 is the ERK/p38 MAPK pathway . In the context of inflammation, stimuli such as lipopolysaccharide (LPS) can induce the expression and secretion of MMP-12. Active MMP-12 can then, through mechanisms that may involve the processing of extracellular matrix components or other signaling molecules, contribute to the activation of the ERK1/2 and p38 MAP kinase cascades. This activation can lead to the proliferation of macrophages and the production of pro-inflammatory cytokines, thereby amplifying the inflammatory response.

References

Substrate Specificity of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the substrate specificity of the fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. This substrate is a valuable tool for the sensitive and continuous assay of specific matrix metalloproteinases (MMPs), a family of enzymes implicated in a wide range of physiological and pathological processes, including tissue remodeling, inflammation, and cancer.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The substrate this compound operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin-4-acetyl (Mca) group at the N-terminus serves as a fluorophore, while the 2,4-dinitrophenyl (Dnp) group attached to a diaminopropionic acid (Dap) residue acts as a quencher. In the intact peptide, the close proximity of the Mca and Dnp groups allows for efficient quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide bond between the Glycine and Leucine residues by a target protease, the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity.

Substrate Specificity

This compound is a highly selective substrate for Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] It exhibits significantly lower activity with other MMPs, making it a valuable tool for specifically studying MMP-12 activity in complex biological samples. The catalytic efficiency (kcat/Km) is a key parameter for evaluating substrate specificity.

Quantitative Data:

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-12 | 1.85 x 10⁵ | [1][2] |

| MMP-13 | 0.53 x 10⁵ | [1][2] |

| MMP-9 | 0.33 x 10⁵ | [1][2] |

For comparative purposes, the table below includes kinetic data for structurally similar FRET substrates, highlighting the impact of peptide sequence on MMP specificity.

| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-2 | 6.3 x 10⁵ | [3] |

| MMP-7 | 1.7 x 10⁵ | [3] | |

| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-1, MMP-8, MMP-13, MT1-MMP | Increased specificity compared to the parent substrate | [4][5] |

Experimental Protocols

Materials:

-

Enzyme: Recombinant active MMP-12, MMP-13, MMP-9, or other proteases to be tested.

-

Substrate: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

-

Inhibitor (optional): A broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA) for control experiments.

-

Instrumentation: A fluorescence microplate reader capable of excitation at ~325 nm and emission detection at ~393 nm.

General Assay Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in a suitable solvent like DMSO.

-

Dilute the enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare working solutions of the substrate by diluting the stock solution in assay buffer. A range of substrate concentrations is recommended for determining kinetic parameters (e.g., 0.5 µM to 20 µM).

-

-

Assay Setup:

-

Pipette the assay buffer into the wells of a microplate.

-

Add the enzyme solution to the appropriate wells.

-

Include control wells:

-

Substrate only: To measure background fluorescence.

-

Enzyme only: To control for any intrinsic fluorescence of the enzyme preparation.

-

Inhibitor control: To confirm that the observed activity is due to MMPs.

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in the fluorescence reader pre-set to the appropriate excitation and emission wavelengths.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of cleaved substrate using a calibration curve generated with a known concentration of the Mca fluorophore.

-

For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.

-

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in a typical FRET-based MMP assay.

MMP-12 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mca-Dnp FRET Pair: An In-Depth Technical Guide to a Classic Reporter System

For Researchers, Scientists, and Drug Development Professionals

The Mca-Dnp (Methoxycoumarin-Dinitrophenyl) pair stands as a cornerstone in the field of fluorescence resonance energy transfer (FRET) assays, particularly for the study of proteolytic enzymes. Its enduring popularity stems from a favorable combination of spectral properties, synthetic accessibility, and a proven track in a multitude of applications, from basic research to high-throughput screening in drug discovery. This technical guide provides a comprehensive overview of the Mca-Dnp FRET pair, detailing its underlying chemistry, photophysical characteristics, and practical application in experimental settings.

Core Principles of the Mca-Dnp FRET Pair

The functionality of the Mca-Dnp system is rooted in the principles of FRET, a non-radiative energy transfer mechanism between two chromophores: a fluorescent donor and a quencher acceptor. In this pair, (7-Methoxycoumarin-4-yl)acetyl (Mca) serves as the fluorescent donor, and the 2,4-Dinitrophenyl (Dnp) group acts as the quencher.

When Mca and Dnp are in close proximity (typically within 10-100 Å), the energy from the excited Mca molecule is transferred to the Dnp moiety, which dissipates this energy non-radiatively as heat. This process effectively quenches the fluorescence of Mca. The efficiency of this quenching is exquisitely sensitive to the distance between the two molecules, following a 1/r⁶ relationship, where 'r' is the distance between the donor and acceptor.

In a typical assay design, a peptide substrate is synthesized with the Mca group on one side of a specific enzyme cleavage site and the Dnp group on the other. In this intact state, the peptide's conformation holds the Mca and Dnp groups close together, resulting in minimal fluorescence. Upon the introduction of a specific protease, the peptide backbone is cleaved. This cleavage event separates the Mca and Dnp moieties, disrupting the FRET process and leading to a significant increase in the fluorescence of Mca. This increase in fluorescence can be monitored in real-time to quantify enzyme activity.

Quantitative Data Presentation

A clear understanding of the photophysical properties of the Mca-Dnp pair is crucial for designing and interpreting FRET-based assays. The key quantitative parameters are summarized in the tables below.

Table 1: Photophysical Properties of the Mca Donor and Dnp Quencher

| Moiety | Type | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (ΦF) |

| Mca | Fluorophore | ~325 nm[1] | ~392 nm[2][3] | ~14,500 M⁻¹cm⁻¹ at 325 nm[1] | ~0.49[1] |

| Dnp | Quencher | ~363 nm (with a shoulder at ~410 nm)[1] | Non-fluorescent | - | - |

Table 2: FRET Characteristics of the Mca-Dnp Pair

| Parameter | Value | Description |

| Förster Distance (R₀) | ~36.5 Å[4] | The distance at which FRET efficiency is 50%. This value indicates a good working distance for typical peptide substrates.[4] |

| Spectral Overlap | Good | The emission spectrum of Mca significantly overlaps with the absorption spectrum of Dnp, a prerequisite for efficient FRET.[1] |

Experimental Protocols

The successful application of the Mca-Dnp FRET pair relies on robust experimental procedures for the synthesis, purification, and use of the labeled peptides.

Protocol 1: Synthesis of Mca-Dnp Labeled Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic Mca-Dnp labeled peptide. Automated synthesizers follow a similar principle.

1. Resin Selection and Preparation:

-

Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).[5]

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[5]

2. Fmoc-Lys(Dnp)-OH Coupling:

-

The Dnp group is typically incorporated via a lysine residue. Use Fmoc-Lys(Dnp)-OH as the building block.

-

Deprotection: Remove the Fmoc group from the resin's free amine by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve Fmoc-Lys(Dnp)-OH (3-5 equivalents) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF. Add an activator base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

3. Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence using the corresponding Fmoc-protected amino acids.

4. N-terminal Mca Labeling:

-

After the final amino acid has been coupled and its Fmoc group removed, couple 7-methoxycoumarin-4-acetic acid (Mca-OH) to the N-terminal amine.

-

Activate Mca-OH (2-3 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours.

5. Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] The exact composition can be adjusted based on the peptide sequence.

-

Incubate for 2-3 hours at room temperature.[5]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

Protocol 2: Purification of Mca-Dnp Labeled Peptides by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small percentage of acetonitrile (ACN) or dimethyl sulfoxide (DMSO) in water with 0.1% TFA.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. HPLC System and Column:

-

Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.

-

The mobile phases are typically:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

3. Gradient Elution:

-

Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

-

Inject the filtered sample onto the column.

-

Elute the peptide using a linear gradient of increasing Buffer B concentration (e.g., 5% to 65% Buffer B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

-

Monitor the elution profile at a wavelength of 220 nm for the peptide backbone and potentially at the absorbance maximum of Mca (~325 nm) or Dnp (~363 nm).

4. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks.

-

Analyze the purity of the fractions using analytical RP-HPLC and confirm the identity and mass of the desired peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[6]

5. Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final peptide product as a powder.

Protocol 3: Enzymatic Assay Using an Mca-Dnp FRET Substrate

This protocol provides a general framework for a continuous kinetic assay in a 96-well plate format.

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer for the enzyme of interest. This typically includes a buffering agent (e.g., Tris-HCl, HEPES), salt (e.g., NaCl), and any necessary co-factors or additives (e.g., CaCl₂, ZnCl₂, DTT). The optimal pH and buffer composition should be determined for each specific enzyme.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store it at -80°C.

-

Substrate Stock Solution: Dissolve the lyophilized Mca-Dnp peptide in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C or -80°C, protected from light.

2. Assay Procedure:

-

Working Solutions: On the day of the experiment, prepare working solutions of the enzyme and substrate by diluting the stock solutions in assay buffer. It is crucial to determine the optimal enzyme and substrate concentrations through preliminary experiments. The substrate concentration is often varied around the Michaelis constant (Km) of the enzyme.

-

Plate Setup:

-

Add the assay buffer to the wells of a black, flat-bottom 96-well plate.

-

Add the substrate working solution to each well.

-

Include appropriate controls:

-

No-enzyme control: Substrate in assay buffer to measure background fluorescence.

-

No-substrate control: Enzyme in assay buffer to check for intrinsic fluorescence.

-

Positive control (optional): A known inhibitor of the enzyme.

-

-

-

Initiate the Reaction: Add the enzyme working solution to the wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Kinetic Read: Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~325 nm and an emission wavelength of ~392 nm.[2][3]

3. Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial velocity (v₀) of the reaction is determined from the initial linear portion of the curve.

-

For enzyme kinetics studies, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Troubleshooting and Considerations

While the Mca-Dnp FRET pair is a robust system, several factors can influence the quality of the data.

-

Compound Interference: In high-throughput screening, test compounds can interfere with the assay. Some compounds may be fluorescent themselves or act as quenchers, leading to false positives or false negatives. It is advisable to pre-screen compounds for auto-fluorescence at the Mca excitation and emission wavelengths.[7]

-

Inner Filter Effect: At high substrate or compound concentrations, the excitation or emission light can be absorbed by the components in the well, leading to non-linear fluorescence signals. This can be mitigated by working at lower, optically dilute concentrations.

-

Substrate Solubility: Peptides, especially those with hydrophobic residues, can have limited solubility in aqueous buffers. The use of a small percentage of an organic solvent like DMSO in the final reaction mixture can improve solubility. However, the effect of the solvent on enzyme activity must be evaluated.

-

Photobleaching: Although less of a concern with modern plate readers, excessive exposure to the excitation light can lead to photobleaching of the Mca fluorophore. This can be minimized by using the lowest necessary excitation intensity and limiting the number of reads.

Conclusion

The Mca-Dnp FRET pair remains a valuable tool for researchers in various disciplines. Its well-characterized photophysical properties, combined with established protocols for peptide synthesis and enzymatic assays, provide a reliable and sensitive method for studying protease activity. By understanding the core principles and adhering to meticulous experimental design and execution, researchers can effectively leverage the Mca-Dnp system to advance their scientific investigations and drug discovery efforts.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 in Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, serves as a valuable tool in the investigation of inflammatory processes. Its high selectivity for Matrix Metalloproteinase-12 (MMP-12), an enzyme deeply implicated in inflammatory cascades, makes it an ideal candidate for detailed enzymatic studies. This technical guide provides an in-depth overview of this substrate, including its kinetic properties, detailed experimental protocols for its use in measuring MMP activity in biological samples, and the relevant signaling pathways in which MMP-12 participates.

Core Concepts: A FRET-Based Substrate for MMP-12

This compound is a FRET (Förster Resonance Energy Transfer) substrate. The peptide sequence incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide bond between the Glycine and Leucine residues by an active MMP, the Mca group is separated from the Dnp group, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the real-time, quantitative assessment of MMP activity.

Quantitative Data: Kinetic Parameters

The utility of this compound lies in its high specificity for MMP-12. The catalytic efficiency of an enzyme is often expressed as the kcat/Km value. Below is a summary of the known kinetic parameters for this substrate with various Matrix Metalloproteinases.

| Matrix Metalloproteinase (MMP) | kcat/Km (M⁻¹s⁻¹) | Selectivity Profile |

| MMP-12 | 1.85 x 10⁵[1] | Highly Selective |

| MMP-13 | 0.53 x 10⁵[1] | Moderate Substrate |

| MMP-9 | 0.33 x 10⁵[1] | Poor Substrate |

Experimental Protocols

This section outlines a detailed methodology for measuring MMP-12 activity in biological samples, such as macrophage cell lysates, using this compound.

Preparation of Macrophage Cell Lysate

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) under standard conditions. To induce MMP-12 expression, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

-

Cell Lysis:

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a minimal volume of a suitable lysis buffer (e.g., 4x Laemmli sample buffer).

-

Scrape the cells from the culture dish using a cell scraper.

-

Create a cell suspension by repeatedly aspirating the lysate with a 1-ml syringe fitted with a 26-gauge needle (approximately 20 times).

-

Centrifuge the lysate at 12,000-14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cellular proteins including MMPs.

-

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay. This is crucial for normalizing the measured MMP activity.

Fluorometric Assay for MMP-12 Activity

-

Reagent Preparation:

-

Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35, with a final pH of 7.5.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 1 mM). Store at -20°C, protected from light.

-

Working Substrate Solution: Immediately before use, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

-

-

Assay Procedure:

-

Pipette 50 µL of the cell lysate (containing a known amount of protein, e.g., 20-50 µg) into the wells of a black, flat-bottomed 96-well plate.

-

Include appropriate controls:

-

Blank: Assay buffer only.

-

Negative Control: Cell lysate from unstimulated cells.

-

Inhibitor Control: Cell lysate pre-incubated with a broad-spectrum MMP inhibitor or a specific MMP-12 inhibitor to confirm the specificity of the signal.

-

-

Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours at 37°C. Use an excitation wavelength of approximately 325 nm and an emission wavelength of around 393 nm.

-

Calculate the rate of substrate cleavage (change in fluorescence units per minute) for each sample.

-

Normalize the activity to the total protein concentration of the lysate to obtain the specific MMP activity (RFU/min/µg of protein).

-

Signaling Pathways and Visualizations

MMP-12 plays a significant role in inflammatory signaling. Its expression is induced by pro-inflammatory stimuli, and its enzymatic activity contributes to tissue remodeling and the modulation of immune cell function.

Upstream Regulation of MMP-12 Expression in Inflammation

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-12 expression in various cell types, including airway smooth muscle cells.[2] This induction is mediated through the activation of several key signaling pathways, including the ERK, JNK, and PI3-K pathways, which converge on the activation of transcription factors like AP-1.[2]

References

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 CAS number 891198-38-2

CAS Number: 891198-38-2

This document provides a comprehensive technical overview of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, designed for researchers, scientists, and professionals in drug development.

Core Molecule Overview

This compound is a synthetic peptide that functions as a highly selective, internally quenched fluorogenic substrate. It is primarily used for the detection and kinetic analysis of specific matrix metalloproteinases (MMPs).[1][2][3] The peptide incorporates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), at opposite ends of the peptide sequence.[4][5][6] In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group through a mechanism known as Fluorescence Resonance Energy Transfer (FRET).[4][6][7] Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[4][7]

This substrate is particularly selective for Matrix Metalloproteinase-12 (MMP-12).[1][2][8] It also serves as a substrate for MMP-13 and MMP-9, though with lower efficiency, and is a poor substrate for other MMPs.[1][8] This selectivity makes it a valuable tool for studying the specific activity of these enzymes in complex biological samples.

Physicochemical and Kinetic Data

The following tables summarize the key quantitative properties of the substrate and its kinetic parameters with target enzymes.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 891198-38-2 | [9] |

| Molecular Formula | C₅₃H₇₀N₁₂O₂₀ | |

| Molecular Weight | 1195.21 g/mol | |

| Fluorophore (F) | Mca ((7-Methoxycoumarin-4-yl)acetyl) | [6] |

| Quencher (Q) | Dnp (on a Dap residue) | [1] |

| Excitation Wavelength (λex) | 325 nm | [6][10][11] |

| Emission Wavelength (λem) | 392 - 393 nm | [6][10][11][12] |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C | |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Catalytic Efficiency (kcat/Km) [M⁻¹s⁻¹] | Reference |

|---|---|---|

| MMP-12 | 1.85 x 10⁵ | [1][2][8] |

| MMP-13 | 0.53 x 10⁵ | [1][8] |

| MMP-9 | 0.33 x 10⁵ |[1][8] |

Mechanism of Action and Detection Principle

The operational principle of this substrate is based on FRET.[4][5][6] The Mca fluorophore and the Dnp quencher are strategically positioned within the peptide sequence. The emission spectrum of Mca overlaps with the absorption spectrum of Dnp, allowing for efficient non-radiative energy transfer when they are in close proximity, keeping fluorescence low.[4][7] Proteolytic cleavage at a specific bond within the peptide sequence by an active MMP separates the fluorophore from the quencher. This separation disrupts FRET, leading to a proportional increase in the fluorescence signal from the Mca group.[4][7]

FRET-based mechanism of the fluorogenic MMP substrate.

Experimental Protocols

The following is a generalized protocol for a continuous kinetic assay of MMP activity using this compound. This protocol may require optimization depending on the enzyme source, purity, and specific experimental conditions.

A. Materials and Reagents

-

This compound substrate

-

Recombinant human MMP-12, MMP-13, or MMP-9 enzyme

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Inhibitor compounds (if screening)

-

DMSO (for dissolving substrate and inhibitors)

-

96-well black microplates (for fluorescence reading)

-

Fluorescent microplate reader with excitation at ~325 nm and emission detection at ~393 nm.[10][12]

B. Reagent Preparation

-

Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the substrate in 100% DMSO. Store in aliquots at -20°C or below, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the MMP enzyme in assay buffer. The final concentration will depend on the enzyme's activity. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[12]

-

Working Solutions: On the day of the experiment, dilute the substrate stock solution with assay buffer to a working concentration (e.g., 2X the final desired concentration). Dilute the enzyme in assay buffer to a working concentration that yields a linear rate of fluorescence increase over the desired time course.

C. Assay Procedure

-

Setup: Design the plate layout, including wells for blanks (buffer + substrate, no enzyme), positive controls (enzyme + substrate), and test compounds (enzyme + substrate + inhibitor).[12]

-

Inhibitor Addition (if applicable): Add 5 µL of the test inhibitor compound diluted in assay buffer (containing a small percentage of DMSO) to the designated wells. Add the same volume of buffer/DMSO to control wells.

-

Enzyme Addition: Add 20 µL of diluted enzyme solution to the "Positive Control" and "Test Sample" wells. Add 20 µL of assay buffer to the "Blank" wells.[12]

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells. The final reaction volume would be 50 µL in this example, and the final substrate concentration should typically be at or below the Km value for kinetic studies.[12]

-

Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[12]

-

Data Analysis:

-

Subtract the fluorescence values of the "Blank" wells from all other wells.

-

For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor screening, calculate the percentage of inhibition relative to the positive control.

-

General workflow for an MMP activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound -上海鸿肽生物科技有限公司 [hongtide.com]

- 3. 891198-38-2,基质金属蛋白酶MMP-12 FRET substrate,this compound,Mca-PLGLEEA-Dap(Dnp)-NH2,杭州专肽生物的产品 [allpeptide.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulysin FRET substrate [Mca]/[Dnp] | CRB1100406 [biosynth.com]

- 6. bachem.com [bachem.com]

- 7. interchim.fr [interchim.fr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 891198-38-2 [chemicalbook.com]

- 10. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 11. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 12. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Fluorogenic MMP Substrate: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. This substrate is a valuable tool for the sensitive and continuous measurement of matrix metalloproteinase (MMP) activity, with a particular selectivity for MMP-12.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C53H70N12O20[1][2] |

| Molecular Weight | 1195.19 g/mol [1][2] |

| Appearance | White to off-white or yellow powder[3][4] |

| Solubility | While specific data for this exact peptide is limited, similar Mca-Dnp peptides are soluble in DMSO.[5] It is recommended to prepare a stock solution in DMSO. |

| Excitation Wavelength | ~325 nm[6][7] |

| Emission Wavelength | ~393 nm[6][7] |

| Storage | Store at ≤ -10°C.[3] For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] |

Mechanism of Action: FRET-Based Detection of MMP Activity

The peptide this compound is designed as a highly sensitive substrate for MMPs based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4][9][10] The N-terminus is modified with a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), and the diaminopropionic acid (Dap) residue is modified with a quencher group, 2,4-dinitrophenyl (Dnp).

In its intact state, the close proximity of the Mca and Dnp moieties allows for the efficient quenching of the Mca group's fluorescence by the Dnp group.[4][9] Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity that can be monitored in real-time. The primary cleavage site for many MMPs on similar substrates is the Gly-Leu bond.[1]

The following diagram illustrates the FRET-based mechanism of action.

Enzyme Specificity

This peptide is a highly selective substrate for matrix metalloproteinase-12 (MMP-12), with a kcat/Km value of 1.85 x 10^5 M-1s-1.[11] It is a poor substrate for many other MMPs, with the exception of MMP-13 (kcat/Km = 0.53 x 10^5 M-1s-1) and MMP-9 (0.33 x 10^5 M-1s-1).[11]

Experimental Protocol: Fluorogenic MMP Activity Assay

This protocol provides a general framework for measuring MMP activity using this compound. Optimization may be required depending on the specific experimental conditions and enzyme source.

Materials:

-

This compound

-

Recombinant active MMP-12 (or other MMPs of interest)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

Inhibitor (optional, for control experiments): e.g., a broad-spectrum MMP inhibitor like GM6001 or a specific MMP-12 inhibitor.

-

DMSO

-

96-well black microplate

-

Fluorometric microplate reader capable of excitation at ~325 nm and emission at ~393 nm.

Procedure:

-

Substrate Preparation: Prepare a stock solution of the peptide substrate in DMSO. The final concentration in the assay should be below the Km value to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is 10 µM.

-

Enzyme Preparation: Dilute the active MMP enzyme in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add assay buffer to each well of a 96-well black microplate.

-

Add the diluted enzyme to the appropriate wells.

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor for a recommended time (e.g., 15-30 minutes) before adding the substrate.

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in fluorescence units per unit of time.

-

The following diagram outlines the general workflow for the MMP activity assay.

Biological Context: Matrix Metalloproteinase Signaling

MMPs are a family of zinc-dependent endopeptidases that play crucial roles in the remodeling of the extracellular matrix (ECM).[12][13] Their activity is tightly regulated at multiple levels, including transcription, secretion of inactive zymogens (pro-MMPs), activation of these zymogens, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).[13]

The activation of pro-MMPs is a key regulatory step and can be initiated by other proteases, such as plasmin or other MMPs.[14][15] Once activated, MMPs can degrade various components of the ECM, including collagens, gelatin, and proteoglycans. This degradation is not only important for tissue homeostasis but is also implicated in various physiological and pathological processes, such as development, wound healing, inflammation, and cancer metastasis.[12][16]

MMP-12, in particular, is primarily expressed by macrophages and is involved in processes such as inflammation and tissue remodeling.[17][18] Dysregulation of MMP-12 activity has been linked to various diseases, including chronic obstructive pulmonary disease (COPD) and cancer. The activity of MMP-12 can influence cell behavior, for instance, by modulating the proliferation of macrophages through the ERK/P38 MAPK signaling pathways.[17]

The following diagram provides a simplified overview of a generic MMP activation and signaling pathway, highlighting the point at which a fluorogenic substrate can be used to measure enzymatic activity.

References

- 1. abcam.com [abcam.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. reactivi.ro [reactivi.ro]

- 6. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. amsbio.com [amsbio.com]

- 13. Reactome | Activation of Matrix Metalloproteinases [reactome.org]

- 14. What are activation mechanisms of matrix metalloproteinases (MMPs)? | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Inhibitor Screening using Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-12 (MMP-12) activity. This substrate is an invaluable tool for high-throughput screening (HTS) of potential MMP-12 inhibitors, which are of significant interest in the development of therapeutics for various inflammatory diseases and cancer. The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence through Fluorescence Resonance Energy Transfer (FRET).[1] Upon enzymatic cleavage of the peptide by MMP-12, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence signal allows for the continuous and quantitative assessment of MMP-12 enzymatic activity.

Principle of the Assay

The inhibitor screening assay is based on the principle of FRET. The substrate, this compound, is non-fluorescent in its native state due to the intramolecular quenching of the Mca group by the Dnp group. When MMP-12 is active, it cleaves the peptide substrate, separating the fluorophore from the quencher. This separation disrupts the FRET, resulting in an increase in fluorescence that can be monitored in real-time using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the MMP-12 activity. In the presence of an inhibitor, the enzymatic activity of MMP-12 is reduced, leading to a slower rate of substrate cleavage and a correspondingly lower fluorescence signal. By comparing the fluorescence generated in the presence and absence of a test compound, the inhibitory potential of the compound can be accurately determined.

Quantitative Data

The substrate this compound exhibits high selectivity for MMP-12. The catalytic efficiencies for MMP-12 and other related MMPs are summarized in the table below.

| Enzyme | Catalytic Efficiency (kcat/Km) M⁻¹s⁻¹ | Selectivity vs. MMP-12 |

| MMP-12 | 1.85 x 10⁵[2][3][4][5] | 1 |

| MMP-13 | 0.53 x 10⁵[2][3][4][5] | ~3.5-fold lower |

| MMP-9 | 0.33 x 10⁵[2][3][4][5] | ~5.6-fold lower |

Experimental Protocols

Materials and Reagents

-

This compound Substrate

-

Recombinant Human MMP-12 (active form)

-

MMP-12 Inhibitor (e.g., NNGH or a known broad-spectrum MMP inhibitor for positive control)

-

Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm.[1]

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-5 mM. Store in aliquots at -20°C.

-

MMP-12 Enzyme Stock Solution: Reconstitute recombinant human MMP-12 in assay buffer to a stock concentration as recommended by the supplier. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Inhibitor Stock Solutions:

-

Positive Control Inhibitor: Dissolve the control inhibitor (e.g., NNGH) in DMSO to a stock concentration of 1-10 mM.

-

Test Compounds: Dissolve test compounds in 100% DMSO to a desired stock concentration (e.g., 10 mM).

-

Inhibitor Screening Protocol

The following protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (typically in the range of 1-10 µM).

-

MMP-12 Working Solution: On the day of the experiment, thaw the MMP-12 stock solution on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Inhibitor Dilutions: Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

-

-

Assay Plate Setup:

-

Blank Wells (No Enzyme): Add 50 µL of assay buffer and 50 µL of the substrate working solution.

-

Negative Control Wells (Enzyme, No Inhibitor): Add 50 µL of the MMP-12 working solution and 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

-

Positive Control Wells (Enzyme + Control Inhibitor): Add 50 µL of the MMP-12 working solution and 50 µL of the diluted positive control inhibitor.

-

Test Compound Wells: Add 50 µL of the MMP-12 working solution and 50 µL of the diluted test compound.

-

-

Pre-incubation:

-

Mix the contents of the wells by gentle shaking.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitors.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the pre-warmed substrate working solution to all wells (except the blank wells, which already contain the substrate).

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).

-

Calculate Percent Inhibition:

-

Subtract the average rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula:

% Inhibition = [1 - (Rate of Test Compound Well / Rate of Negative Control Well)] x 100

-

-

Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

References

Application Notes and Protocols for Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the specific detection of matrix metalloproteinase (MMP) activity. This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3][4] The peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[5] In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[2][3] This substrate is particularly selective for MMP-12, but can also be cleaved by other MMPs such as MMP-9 and MMP-13.[6]

Applications

-

Enzyme Activity Assays: Quantify the enzymatic activity of specific MMPs, particularly MMP-12, MMP-9, and MMP-13.[6]

-

Inhibitor Screening: High-throughput screening of potential MMP inhibitors for drug discovery and development.

-

Kinetic Studies: Determination of kinetic parameters such as Km and Vmax for MMPs.

-

Biological Sample Analysis: Detection of MMP activity in complex biological samples such as cell lysates and tissue homogenates.

Data Presentation

Enzyme Specificity

The substrate exhibits a high degree of selectivity for MMP-12. The kinetic parameters for the hydrolysis of this compound by various MMPs are summarized below.

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

| MMP-12 | 1.85 x 10⁵ |

| MMP-13 | 0.53 x 10⁵ |

| MMP-9 | 0.33 x 10⁵ |

Data sourced from MedChemExpress.[6]

Recommended Plate Reader Settings

Optimal plate reader settings are crucial for obtaining accurate and reproducible results. The following settings are recommended for assays utilizing this compound.

| Parameter | Recommended Setting |

| Excitation Wavelength | 325 nm |

| Emission Wavelength | 393 nm |

| Read Mode | Fluorescence Intensity |

| Read Type | Kinetic |

| Shaking | Intermittent before first read |

| Temperature | 37°C |

Note: These are general guidelines. Optimal settings may vary depending on the specific plate reader model and experimental conditions. It is advisable to perform a wavelength scan to determine the optimal excitation and emission wavelengths for your instrument. Similar substrates with the Mca-Dnp FRET pair have been shown to use an excitation of 325 nm and emission of 393 nm.[7][8]

Experimental Protocols

Materials

-

This compound substrate

-

Recombinant active MMP enzyme (e.g., MMP-12, MMP-9, or MMP-13)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

-

Inhibitor stock solution (if performing inhibition assays)

-

DMSO (for dissolving substrate and inhibitors)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Experimental Workflow

References

- 1. bachem.com [bachem.com]

- 2. qyaobio.com [qyaobio.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. interchim.fr [interchim.fr]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

Application Notes and Protocols for In Situ Zymography using Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ zymography is a powerful technique for detecting and localizing proteolytic enzyme activity within tissue sections, providing critical insights into physiological and pathological processes such as tissue remodeling, inflammation, and cancer metastasis.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for the use of the highly selective, fluorescently quenched peptide substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 , for the in situ detection of Matrix Metalloproteinase-12 (MMP-12) activity.

The substrate this compound is a Förster Resonance Energy Transfer (FRET) peptide. The fluorescence of the 7-methoxycoumarin (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide backbone by active MMPs, the Mca fluorophore is separated from the Dnp quencher, resulting in a detectable fluorescent signal. This substrate is highly selective for MMP-12, with some cross-reactivity with MMP-9 and MMP-13.

Applications

-

Localization of MMP-12 Activity: Visualize the precise location of active MMP-12 in frozen tissue sections, correlating enzyme activity with specific cell types or histological features.

-

Inflammation and Tissue Remodeling Studies: Investigate the role of MMP-12 in inflammatory diseases, wound healing, and tissue fibrosis.[9][10]

-

Cancer Research: Study the involvement of MMP-12 in tumor invasion, metastasis, and angiogenesis.

-

Drug Discovery: Screen for and evaluate the efficacy of MMP-12 inhibitors in a tissue context.

Quantitative Data Presentation

The fluorescence intensity generated from the cleavage of the FRET substrate is proportional to the MMP activity. This can be quantified using fluorescence microscopy and image analysis software. Below are tables representing typical quantitative data that can be generated.

Table 1: Substrate Specificity of this compound

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) |

| MMP-12 | 1.85 x 10⁵ | 100 |

| MMP-13 | 0.53 x 10⁵ | 28.6 |

| MMP-9 | 0.33 x 10⁵ | 17.8 |

| Other MMPs | Low to negligible | < 5 |

Data is illustrative and based on published solution-based kinetic assays. Relative activity may vary in a tissue context.

Table 2: Quantification of MMP-12 Activity in Tissue Samples

| Sample ID | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |

| CTRL-01 | Vehicle | 150.2 | 15.8 | 1.0 |

| CTRL-02 | Vehicle | 165.5 | 18.2 | 1.1 |

| TREAT-01 | MMP-12 Inducer | 450.8 | 42.1 | 3.0 |

| TREAT-02 | MMP-12 Inducer | 482.3 | 55.6 | 3.2 |

| INHIB-01 | Inducer + MMP-12 Inhibitor | 180.4 | 20.5 | 1.2 |

| INHIB-02 | Inducer + MMP-12 Inhibitor | 195.7 | 22.9 | 1.3 |

This table represents example data that could be obtained from an in situ zymography experiment.

Experimental Protocols

Protocol 1: Preparation of Frozen Tissue Sections

-

Excise fresh tissue and immediately embed in Optimal Cutting Temperature (OCT) compound in a cryomold.

-

Snap-freeze the embedded tissue in isopentane pre-cooled with liquid nitrogen or on dry ice.

-

Store the frozen blocks at -80°C until sectioning.

-

Using a cryostat, cut tissue sections at a thickness of 8-12 µm.

-

Mount the sections onto pre-cleaned, uncoated glass microscope slides.

-

Sections can be used immediately or stored at -80°C for up to one month.

Protocol 2: In Situ Zymography with this compound

Materials:

-

Frozen tissue sections on glass slides

-

This compound substrate

-

MMP Activity Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂[11]

-

MMP Inhibitor (for negative control): e.g., 20 mM EDTA or a specific MMP-12 inhibitor

-

Humidified chamber

-

Fluorescence microscope with appropriate filters for Mca (Excitation: ~325 nm, Emission: ~393 nm)

Procedure:

-

If slides are frozen, allow them to equilibrate to room temperature for 15-20 minutes.

-

Prepare the substrate solution by dissolving this compound in MMP Activity Buffer to a final concentration of 10-20 µg/mL.

-

For the negative control, prepare a separate aliquot of the substrate solution containing the MMP inhibitor.

-

Carefully overlay the tissue sections with the substrate solution (approximately 50-100 µL per section), ensuring the entire section is covered.

-

Place the slides in a light-protected, humidified chamber.

-

Incubate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each tissue type and experimental condition.

-

After incubation, gently wash the slides with PBS to remove excess substrate.

-

Mount a coverslip using an aqueous mounting medium.

-

Immediately visualize the fluorescence using a fluorescence microscope. Areas of MMP-12 activity will exhibit a bright fluorescent signal.

Protocol 3: Image Acquisition and Quantification

-

Acquire fluorescent images using a consistent set of microscope parameters (e.g., exposure time, gain) for all samples within an experiment.

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within defined regions of interest (ROIs).[12]

-

For each experimental condition, analyze multiple ROIs from several tissue sections to ensure statistical robustness.

-

Subtract the background fluorescence from a region without tissue.

-

Normalize the fluorescence intensity of the experimental samples to the negative control.

Visualization of Associated Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway involving MMP-12 and the general experimental workflow for in situ zymography.

Caption: IL-1β and TGF-β signaling pathways inducing MMP-12 expression.

Caption: Experimental workflow for in situ zymography.

References

- 1. researchgate.net [researchgate.net]

- 2. Matrix Metalloproteinase-12 as an endogenous resolution promoting factor following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Situ Zymography and Immunolabeling in Fixed and Decalcified Craniofacial Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Cell In Situ Zymography: Imaging Enzyme-Substrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]

- 9. JCI - Overlapping and enzyme-specific contributions of matrix metalloproteinases-9 and -12 in IL-13–induced inflammation and remodeling [jci.org]

- 10. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the best buffer for MMP-2 enzymatic action? | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

Measuring MMP-12 activity in cell lysates with Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

Application Note: Measuring Matrix Metalloproteinase-12 (MMP-12) Activity in Cell Lysates

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme primarily secreted by activated macrophages.[1][2] It plays a crucial role in degrading extracellular matrix components, particularly elastin. MMP-12 is involved in various physiological processes like tissue remodeling, as well as pathological conditions including emphysema, atherosclerosis, and arthritis.[2][3] Given its role in disease, MMP-12 is a significant target for drug development.

This application note provides a detailed protocol for measuring the enzymatic activity of MMP-12 in cell lysates using the highly selective fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2.[4][5]

Assay Principle:

The assay is based on Fluorescence Resonance Energy Transfer (FRET).[6] The substrate contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[7][8] In the intact peptide, the Dnp group quenches the fluorescence of the Mca group. Upon cleavage of the peptide by active MMP-12, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity.[9][10] The rate of this increase is directly proportional to the MMP-12 activity in the sample.

Materials and Reagents

-

Fluorogenic Substrate: this compound (e.g., from MedChemExpress, Bachem).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

-

Cell Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with a protease inhibitor cocktail (ensure it does not inhibit MMPs).

-

Recombinant Human MMP-12: For standard curve generation.

-

MMP Inhibitor: A broad-spectrum MMP inhibitor (e.g., GM6001, Ilomastat) for negative controls.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

Equipment:

-

Consumables:

-

Black, flat-bottom 96-well microplates (for fluorescence assays).

-

Sterile cell culture dishes and flasks.

-

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a stock solution and store it at 4°C. The calcium chloride is essential for MMP activity.

-

Substrate Stock Solution: Dissolve the this compound peptide in DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light.[13]

-

Working Substrate Solution: Immediately before use, dilute the stock solution in Assay Buffer to the final desired concentration (typically 5-20 µM).

-

MMP-12 Standard Stock: Reconstitute the lyophilized recombinant MMP-12 according to the manufacturer's instructions to create a stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

MMP-12 Standard Curve: Prepare a series of dilutions of the MMP-12 stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).

Cell Lysate Preparation

This protocol is a general guideline and may require optimization based on the cell type.[14]

-

Cell Culture: Culture cells (e.g., macrophage cell line like RAW 264.7) to the desired confluency or cell number (typically 1-10 million cells).[15] Apply experimental treatments as required.

-

Harvesting:

-

Adherent Cells: Wash cells twice with ice-cold PBS. Scrape the cells into a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[15] Wash the pellet twice with ice-cold PBS.

-

-

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 10⁶ cells).[12]

-

Incubation & Disruption: Incubate the suspension on ice for 30 minutes, vortexing gently every 10 minutes.[12] For more complete lysis, sonicate the sample on ice.[12]

-